4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide” is a chemical compound. It has been synthesized in the context of creating hybrid antimicrobials that combine the effect of two or more agents .
Synthesis Analysis
The synthesis of this compound involves the combination of thiazole and sulfonamide, groups with known antibacterial activity . The specific synthesis process is not detailed in the available sources.Aplicaciones Científicas De Investigación
COX-2 Inhibition and Analgesic Potential
A study by Hashimoto et al. (2002) on a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds structurally related to 4-methyl-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzenesulfonamide, demonstrated their abilities to selectively inhibit cyclooxygenase-2 (COX-2) over COX-1. This selectivity was enhanced by the introduction of a fluorine atom, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, which is currently in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Anticancer Activity
Sławiński et al. (2012) synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives as potential anticancer agents. The in vitro antitumor activity of some compounds was evaluated against the NCI-60 cell line panel, with the most prominent compound showing remarkable activity against various human tumor cell lines (Sławiński et al., 2012).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) developed a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, showing high singlet oxygen quantum yield. This compound's photophysical and photochemical properties make it a promising photosensitizer for photodynamic therapy, a treatment modality for cancer (Pişkin et al., 2020).
COX-1 Selectivity by Sulfonamide Group Removal
Research by Di Nunno et al. (2004) on 3,4-diarylisoxazole analogues of valdecoxib, a selective COX-2 inhibitor, found that removing the sulfonamide group led to selective COX-1 inhibition. This highlights the role of the sulfonamide group in targeting COX-2 and suggests potential applications in designing selective COX inhibitors (Di Nunno et al., 2004).
Propiedades
IUPAC Name |
4-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-13-7-9-16(10-8-13)24(21,22)18-11-15-12-19(17(20)23-15)14-5-3-2-4-6-14/h2-10,15,18H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWKFOSGEQNOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.